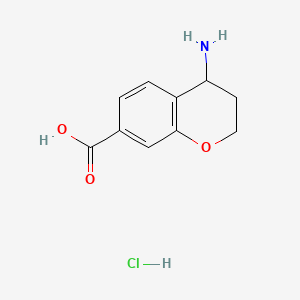
4-Aminochromane-7-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminochromane-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . It is a derivative of chromane, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring. This compound is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminochromane-7-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of salicylic aldehydes and their imino derivatives to access 4-amino- and 4-hydroxy-substituted 2-aminochromanes . Another method includes the use of chroman-2-ols and aromatic amines, which are principal methods for the preparation of N-arylaminochromanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to achieve the desired product.
化学反応の分析
Types of Reactions
4-Aminochromane-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted chromane derivatives.
科学的研究の応用
4-Aminochromane-7-carboxylic acid hydrochloride has several scientific research applications, including:
Biology: It is used in the study of biological processes and as a tool for investigating enzyme mechanisms.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 4-Aminochromane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.
類似化合物との比較
Similar Compounds
2-Aminochromanes: These compounds are structurally similar and share some chemical properties with 4-Aminochromane-7-carboxylic acid hydrochloride.
Indole Derivatives: These compounds also contain a bicyclic structure and exhibit similar reactivity in organic synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.
特性
分子式 |
C10H12ClNO3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC名 |
4-amino-3,4-dihydro-2H-chromene-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9;/h1-2,5,8H,3-4,11H2,(H,12,13);1H |
InChIキー |
OFVJIPNHCXVORX-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C1N)C=CC(=C2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4,10-Diphenyl-octahydro-5,11-dioxa-3a,9a-diaza-dicyclopenta[a,f]cyclodecene-3,9-dione](/img/structure/B13641239.png)
![2-((1h-Benzo[d]imidazol-2-yl)thio)propan-1-amine](/img/structure/B13641244.png)







